molecular formula C16H23N7O B6087146 [1-(2-Piperidin-1-ylethyl)triazol-4-yl]-(1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)methanone

[1-(2-Piperidin-1-ylethyl)triazol-4-yl]-(1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)methanone

Cat. No.: B6087146
M. Wt: 329.40 g/mol
InChI Key: HMZOMYJJLPIPRD-UHFFFAOYSA-N
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Description

[1-(2-Piperidin-1-ylethyl)triazol-4-yl]-(1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)methanone: is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by rings containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This specific compound features a triazole ring, a piperidine ring, and a pyrazolopyridine ring, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(2-Piperidin-1-ylethyl)triazol-4-yl]-(1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)methanone typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and automation of reaction steps .

Scientific Research Applications

Chemistry

The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals .

Biology

In biological research, the compound is studied for its potential as an enzyme inhibitor, particularly against carbonic anhydrase .

Medicine

The compound has shown promise in preclinical studies as a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.

Industry

In industrial applications, the compound is used as a precursor in the synthesis of dyes, photographic materials, and corrosion inhibitors.

Mechanism of Action

The compound exerts its effects primarily through inhibition of specific enzymes. For example, it has been shown to inhibit carbonic anhydrase by binding to the active site and blocking substrate access . The molecular targets and pathways involved include the inhibition of enzyme activity and disruption of metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole Derivatives: These compounds share the triazole ring and have similar biological activities.

    Piperidine Derivatives: These compounds share the piperidine ring and are used in similar applications, such as pharmaceuticals and agrochemicals.

    Pyrazolopyridine Derivatives: These compounds share the pyrazolopyridine ring and are studied for their potential as enzyme inhibitors.

Uniqueness

The uniqueness of [1-(2-Piperidin-1-ylethyl)triazol-4-yl]-(1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)methanone lies in its combination of three distinct heterocyclic rings, which confer a unique set of chemical and biological properties

Properties

IUPAC Name

[1-(2-piperidin-1-ylethyl)triazol-4-yl]-(1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N7O/c24-16(22-7-4-14-13(11-22)10-17-18-14)15-12-23(20-19-15)9-8-21-5-2-1-3-6-21/h10,12H,1-9,11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMZOMYJJLPIPRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCN2C=C(N=N2)C(=O)N3CCC4=C(C3)C=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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